

The Serendipitous Discovery of 18-Crown-6 and its Revolutionary Impact on Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18-Crown-6

Cat. No.: B118740

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, discovery, and profound impact of **18-crown-6**, a pioneering macrocyclic polyether. We will explore the serendipitous nature of its discovery by Charles J. Pedersen and the subsequent revolution it ignited in the field of supramolecular chemistry. This guide provides an in-depth analysis of its unique cation-binding properties, supported by a comprehensive compilation of binding constant data. Furthermore, it details the experimental protocols for its synthesis and its application as a phase-transfer catalyst, a technique that has significantly influenced organic synthesis and, by extension, the drug development process.

A Fortuitous Discovery: The Birth of Crown Ethers

In the early 1960s, while working as a research chemist at DuPont, Charles J. Pedersen made a serendipitous discovery that would fundamentally alter the landscape of chemistry.^[1] While attempting to synthesize a complexing agent for vanadium, he unexpectedly isolated a small quantity of a white, crystalline byproduct.^{[2][3]} Intrigued by its unusual properties, Pedersen identified the compound as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadecane, the first-ever "crown ether".^[2] This cyclic polyether, later named dibenzo-**18-crown-6**, exhibited the remarkable ability to form stable complexes with alkali metal cations.^[2] This discovery marked the dawn of supramolecular chemistry, the study of chemical systems composed of a discrete number of assembled molecular subunits or components. For his pioneering work, Pedersen,

along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.^[4]

The naming convention for crown ethers, "x-crown-y," was established by Pedersen, where 'x' represents the total number of atoms in the ring and 'y' denotes the number of oxygen atoms.^[5] Thus, **18-crown-6** refers to an 18-membered ring containing six oxygen atoms.^[5]

The Key to a Crown's Power: Cation Binding and Selectivity

The defining characteristic of **18-crown-6** and other crown ethers is their ability to selectively bind specific cations. This selectivity is primarily governed by the "size-fit" relationship, where the cation that best fits into the central cavity of the crown ether forms the most stable complex. The cavity of **18-crown-6**, with a diameter of 2.6-3.2 Å, is ideally suited to encapsulate the potassium ion (K⁺), which has an ionic diameter of 2.66 Å.^{[1][6]} This strong and selective binding has profound implications for chemical reactions and processes.

The oxygen atoms lining the interior of the crown ether ring create a hydrophilic cavity, rich in electron density, which effectively solvates the encapsulated cation. The exterior of the ring, composed of ethylene bridges, is hydrophobic, allowing the entire complex to dissolve in nonpolar organic solvents. This unique property enables the transport of inorganic salts into organic phases, a critical function in many chemical transformations.

Quantitative Analysis of Cation Binding

The strength of the interaction between a crown ether and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). The following table summarizes the binding constants of **18-crown-6** with various cations in different solvents.

Cation	Ionic Diameter (Å)	Solvent	Log K	Reference
Li ⁺	1.20	Methanol	1.60	
Na ⁺	1.90	Methanol	4.30	
K ⁺	2.66	Methanol	6.10	[7]
Rb ⁺	2.96	Methanol	5.20	
Cs ⁺	3.38	Methanol	4.60	
NH ₄ ⁺	2.86	Methanol	4.14	
Ca ²⁺	1.98	Methanol	3.90	
Sr ²⁺	2.26	Methanol	>5.5	
Ba ²⁺	2.68	Methanol	>5.5	
Pb ²⁺	2.40	Methanol	>5.0	

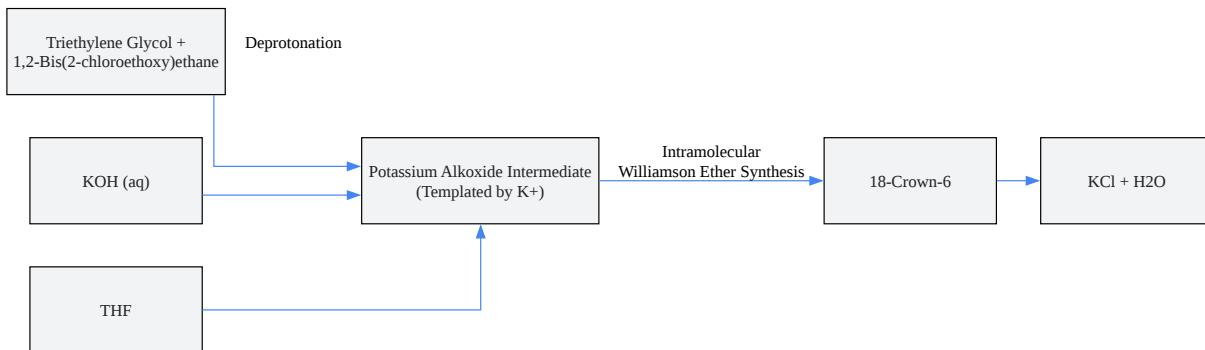
Note: This table is a compilation from various sources and reaction conditions may vary.

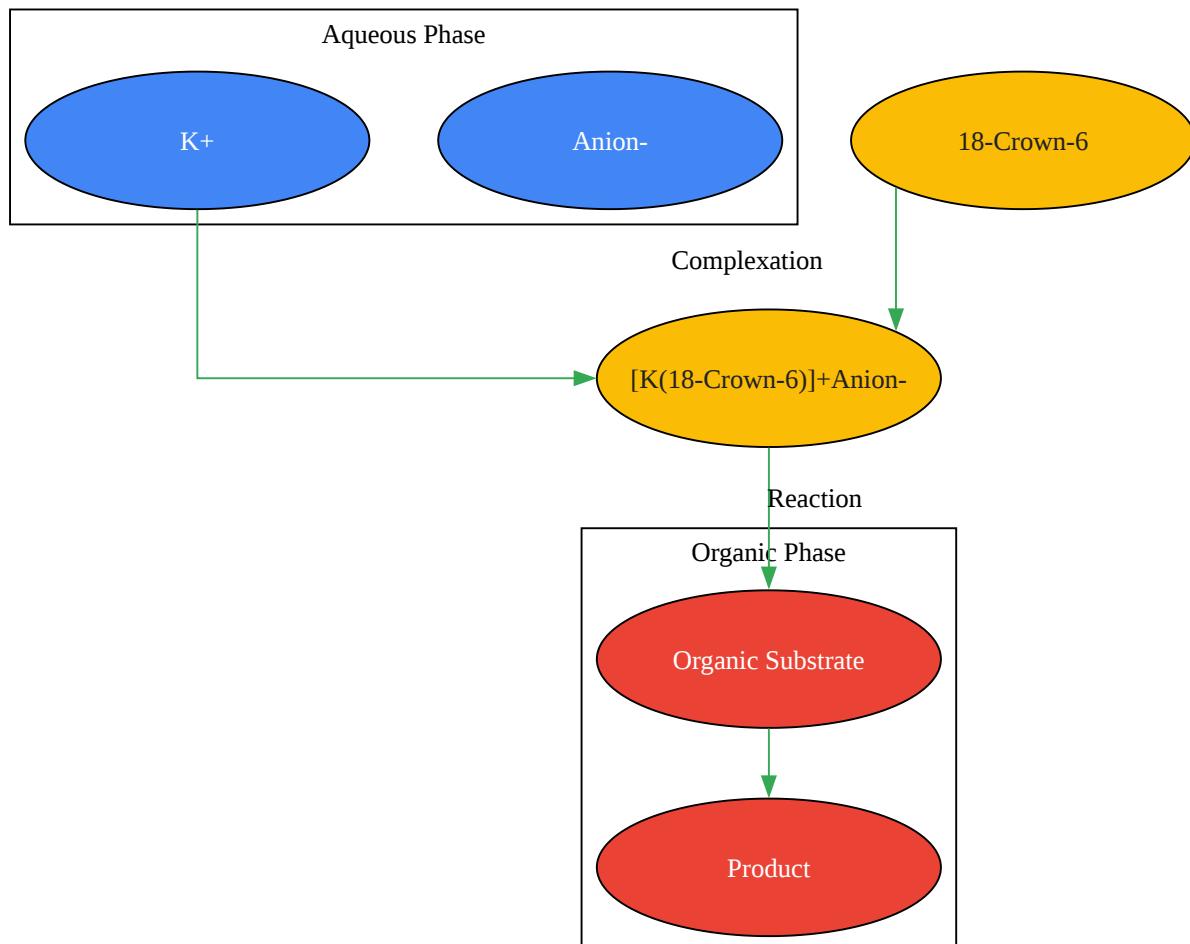
Synthesis of 18-Crown-6: Experimental Protocol

The original synthesis of **18-crown-6** by Pedersen resulted in a very low yield.[4] However, subsequent modifications, such as the Williamson ether synthesis, have significantly improved the efficiency of its production.

Modified Williamson Ether Synthesis

This method involves the reaction of a diol with a dihalide in the presence of a base. The potassium cation acts as a template, organizing the reactants into a conformation that favors cyclization.


Materials:


- Triethylene glycol
- 1,2-Bis(2-chloroethoxy)ethane

- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Dichloromethane
- Acetonitrile

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve triethylene glycol in THF.
- Slowly add a concentrated aqueous solution of potassium hydroxide to the flask while stirring vigorously.
- Add a solution of 1,2-bis(2-chloroethoxy)ethane in THF dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 18-24 hours.
- After cooling, remove the THF by rotary evaporation.
- Dilute the resulting slurry with dichloromethane and filter to remove the potassium chloride salt.
- Wash the organic filtrate with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- The crude **18-crown-6** can be purified by distillation under reduced pressure followed by recrystallization from acetonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. iipseries.org [iipseries.org]
- 6. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Serendipitous Discovery of 18-Crown-6 and its Revolutionary Impact on Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118740#the-history-and-discovery-of-18-crown-6-and-its-impact-on-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com